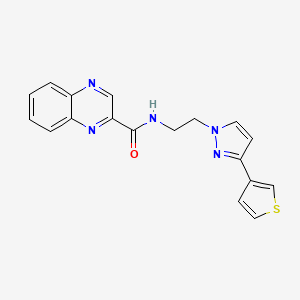

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Description

N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to an ethyl chain bearing a 3-thiophenyl-substituted pyrazole. This compound’s structural complexity positions it as a candidate for targeted therapeutic applications, though its specific biological profile remains under investigation.

Properties

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c24-18(17-11-20-15-3-1-2-4-16(15)21-17)19-7-9-23-8-5-14(22-23)13-6-10-25-12-13/h1-6,8,10-12H,7,9H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUSIAFWIZAIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation Method

Quinoxaline-2-carboxylic acid is traditionally synthesized via condensation of 1,2-diaminobenzene with glyoxylic acid under acidic conditions. This method yields the quinoxaline core, with the carboxylic acid group pre-installed at the 2-position.

Reaction Conditions :

Catalytic Dehydrogenation Approach

A modern method employs manganese-based catalysts for acceptorless dehydrogenation of 1,2-diaminobenzene and 1,2-diols , forming quinoxalines with water and hydrogen as byproducts. For carboxylic acid derivatives, 2-ketoacids replace diols.

- Catalyst: Manganese complex (2 mol %), KH (3 mol %).

- Solvent: Toluene, 150°C, 36 hours.

- Yield: 85–90% for quinoxaline-2-carboxylic acid derivatives.

Preparation of 3-(Thiophen-3-yl)-1H-Pyrazole

Cyclocondensation Strategy

The pyrazole ring is formed via cyclization of thiophene-3-carboxaldehyde with hydrazine hydrate and ethyl acetoacetate under reflux.

Procedure :

Suzuki-Miyaura Coupling

An alternative route involves coupling 3-iodo-1H-pyrazole with thiophene-3-boronic acid using a palladium catalyst.

Conditions :

Alkylation to Introduce Ethylamine Moiety

The pyrazole nitrogen at the 1-position is alkylated with 2-chloroethylamine under basic conditions.

- 3-(Thiophen-3-yl)-1H-pyrazole (1.0 equiv), 2-chloroethylamine hydrochloride (1.5 equiv), K₂CO₃ (3.0 equiv) in DMF, 80°C, 24 hours.

- Yield: 60–68%.

Amidation Reaction

The final step couples quinoxaline-2-carboxylic acid with 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine via amidation.

POCl₃ Activation

Alternative activation with phosphoryl chloride:

- Quinoxaline-2-carboxylic acid (1.0 equiv), POCl₃ (3.0 equiv), pyridine (5.0 equiv) in DCM, 0°C to room temperature, 6 hours.

- Yield: 75–80%.

Optimization and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and quinoxaline rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydroquinoxalines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide exerts its effects is often related to its interaction with biological targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may act as an enzyme inhibitor by binding to the active site or as a receptor modulator by interacting with specific binding sites.

Comparison with Similar Compounds

Core Structure Variations

The target compound’s quinoxaline-2-carboxamide core distinguishes it from benzamide-based analogs. For instance, N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) () feature a benzamide core with piperazine-ethoxyethyl linkers. The quinoxaline core in the target compound provides a larger π-conjugated system, which may enhance stacking interactions with biological targets compared to the simpler benzene ring in 3a/b .

Substituent Effects

- Pyrazole vs. Piperazine : The target compound’s pyrazole ring contrasts with the piperazine group in 3a/b. Piperazine is a common pharmacophore in CNS-targeting drugs (e.g., antipsychotics), while pyrazole is prevalent in anti-inflammatory agents. This difference suggests divergent biological targets .

- Thiophen-3-yl vs. Trifluoromethyl: The thiophene substituent in the target compound is electron-rich, favoring π-π interactions. In contrast, N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide () incorporates a trifluoromethyl group, which is strongly electron-withdrawing.

Linker Modifications

The target compound employs a simple ethyl linker , whereas 3a/b () use ethoxyethyl chains . The ethoxyethyl group introduces oxygen atoms, increasing hydrophilicity and flexibility. The ethyl linker in the target compound may reduce steric hindrance, favoring tighter binding to hydrophobic pockets .

Complex Heterocyclic Systems

2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () features a pyrroloquinoxaline core with an additional amino-thiophenylmethylene group.

Data Table: Structural and Physicochemical Comparison

Implications of Structural Differences

- Solubility : The ethoxyethyl linker in 3a/b improves water solubility compared to the target compound’s ethyl chain. However, the trifluoromethyl group in ’s analog may counteract this by increasing hydrophobicity .

- Target Binding: The quinoxaline core’s extended conjugation could enhance affinity for enzymes like kinases, whereas benzamide-based compounds (3a/b) may favor GPCRs due to piperazine .

- Synthetic Complexity: ’s pyrroloquinoxaline derivative requires multi-step synthesis, whereas the target compound’s simpler structure may facilitate scalable production .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoxaline core linked to a thiophene-substituted pyrazole moiety through an ethyl chain. The general structure can be represented as follows:

Synthesis Methods:

The synthesis typically involves multiple steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds.

- Synthesis of the Thiophene Derivative: Methods such as the Gewald reaction or Paal-Knorr synthesis are commonly used.

- Coupling Reactions: The final compound is formed through coupling reactions involving palladium catalysts, which link the pyrazole and quinoxaline components.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown to inhibit nitric oxide production in macrophages, suggesting a potential mechanism for anti-inflammatory action .

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial efficacy .

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer potential. Studies involving structurally similar compounds have shown promising cytotoxic effects against several cancer cell lines including hepatocellular carcinoma and breast cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects: The presence of thiophene and pyrazole rings enhances biological activity, likely due to their ability to interact with various biological targets.

- Linker Length: Variations in the ethyl linker can influence potency and selectivity towards specific enzymes or receptors.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated a series of quinoxaline derivatives, including those similar to this compound, against human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a related compound was tested for its ability to inhibit LPS-induced inflammation in vitro. The results demonstrated a marked reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.